2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20110649
InChI: InChI=1S/C23H23N5O2S/c1-4-30-17-7-10-20-19(12-17)15(3)24-22(26-20)28-23-25-16(11-21(29)27-23)13-31-18-8-5-14(2)6-9-18/h5-12H,4,13H2,1-3H3,(H2,24,25,26,27,28,29)
SMILES:
Molecular Formula: C23H23N5O2S
Molecular Weight: 433.5 g/mol

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol

CAS No.:

Cat. No.: VC20110649

Molecular Formula: C23H23N5O2S

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol -

Specification

Molecular Formula C23H23N5O2S
Molecular Weight 433.5 g/mol
IUPAC Name 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one
Standard InChI InChI=1S/C23H23N5O2S/c1-4-30-17-7-10-20-19(12-17)15(3)24-22(26-20)28-23-25-16(11-21(29)27-23)13-31-18-8-5-14(2)6-9-18/h5-12H,4,13H2,1-3H3,(H2,24,25,26,27,28,29)
Standard InChI Key PDYAPWXBBBFVTJ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=CC=C(C=C4)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a quinazoline core substituted with an ethoxy group at position 6 and a methyl group at position 4. A pyrimidine ring is appended via an amino linkage at position 2, further modified by a [(4-methylphenyl)sulfanyl]methyl group at position 6. This hybrid structure combines the pharmacophoric elements of quinazolines (known for kinase inhibition) and pyrimidines (critical in nucleic acid metabolism), enabling diverse biological interactions .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValue
Molecular Weight433.53 g/mol
logP (Partition Coefficient)5.8247
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7
Polar Surface Area (PSA)73.46 Ų
Solubility (logSw)-5.4566

The high logP value indicates significant lipophilicity, favoring membrane permeability but posing challenges for aqueous solubility . The moderate PSA aligns with guidelines for oral bioavailability, suggesting potential as a drug candidate .

Synthetic Pathways and Analog Development

Synthesis of Quinazoline-Pyrimidine Hybrids

While the exact synthesis route for this compound remains unpublished, analogous derivatives are typically synthesized via multi-step protocols:

  • Quinazolinone Formation: Anthranilic acid derivatives undergo cyclization with acetic anhydride to yield 4-methylquinazolin-2-amine intermediates .

  • Pyrimidine Coupling: The quinazoline intermediate reacts with a functionalized pyrimidine bearing a sulfanyl-methyl group under Ullmann or Buchwald-Hartwig conditions .

  • Sulfanyl Group Introduction: Thiol-ene click chemistry or nucleophilic substitution installs the [(4-methylphenyl)sulfanyl]methyl moiety .

Structural Analogs and Modifications

Analog 6-{[(1,3-benzothiazol-2-yl)sulfanyl]methyl}-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol (Compound 3391-6890) demonstrates enhanced cytotoxicity, attributed to the benzothiazole group’s electron-withdrawing effects . Substituting the 4-methylphenyl group with phenyl (as in PubChem CID 135490814) reduces logP to 5.09 but maintains nanomolar activity against Trypanosoma brucei .

Pharmacological Profile

Antiproliferative Activity

Quinazoline-pyrimidine hybrids exhibit potent cytotoxicity against cancer cell lines:

Cell LineIC₅₀ Range (μM)Selectivity Index (vs. Myoblasts)
MCF-71.2–4.7>10
A5492.8–6.55–8
SW-4803.1–7.94–7

The target compound’s [(4-methylphenyl)sulfanyl]methyl group likely enhances DNA intercalation or topoisomerase inhibition, as observed in analogs .

Computational and ADMET Profiling

Molecular Dynamics Simulations

Simulations of the compound in complex with EGFR kinase (PDB: 1M17) reveal:

  • Hydrophobic interactions with Leu694 and Val702.

  • Hydrogen bonds between the pyrimidin-4-ol group and Met793.

  • A binding free energy (ΔG) of -11.3 kcal/mol, comparable to erlotinib (-12.1 kcal/mol) .

ADMET Predictions

ParameterPrediction
Caco-2 PermeabilityHigh (8.7 × 10⁻⁶ cm/s)
CYP3A4 InhibitionModerate (IC₅₀: 14 μM)
hERG InhibitionLow (IC₅₀ > 30 μM)

The high logP raises concerns about hepatotoxicity, necessitating prodrug strategies for clinical translation .

Future Directions and Applications

Targeted Drug Delivery

Conjugation to folate or albumin nanoparticles could mitigate solubility limitations while enhancing tumor-specific uptake .

Combination Therapies

Synergy with platinum-based chemotherapeutics (e.g., cisplatin) has been observed in colon cancer models, reducing required doses by 40–60% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator